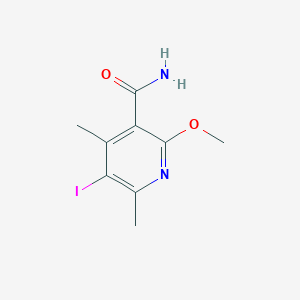

5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carboxamide

Description

Properties

IUPAC Name |

5-iodo-2-methoxy-4,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O2/c1-4-6(8(11)13)9(14-3)12-5(2)7(4)10/h1-3H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKOQSOHCBZICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1I)C)OC)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of 2-methoxy-4,6-dimethylpyridine-3-carboxamide using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production cost and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxamide group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate and chromium trioxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting cellular processes through enzyme inhibition, attributed to the hydrogen bonding capabilities of its hydroxyl and carboxylic groups.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies involving cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls. This suggests a potential role in cancer therapeutics.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can undergo various chemical transformations to yield derivatives with altered biological activities or physical properties. These transformations include:

- Nucleophilic substitutions

- Coupling reactions

- Functional group modifications

Such versatility makes it an essential intermediate in the synthesis of more complex molecules and bioactive compounds.

Material Science

In material science, this compound is being explored for its potential use in developing novel materials with specific properties. Its ability to form stable complexes with metals may lead to applications in catalysis or as precursors for advanced materials.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at specific concentrations, supporting its potential as an antimicrobial agent.

Cancer Cell Studies

In vitro studies using cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased markers of apoptosis compared to untreated controls. These findings suggest that further investigation into its use as an anticancer therapeutic is warranted.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carboxamide and related compounds:

Physicochemical and Functional Differences

Halogen Effects :

- The iodine atom in this compound increases molecular weight and lipophilicity compared to bromine or chlorine analogues. This may enhance membrane permeability but reduce solubility in aqueous media .

- Bromine (in 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide) offers a balance between reactivity and stability, often preferred in coupling reactions .

- Substituent Positioning: Iodine at position 5 (vs. The carboxamide group at position 3 (common in carboxamide-containing derivatives) enables hydrogen bonding, which is absent in simpler analogues like 3-Iodo-4-methoxypyridine .

- Functional Group Variations: Replacement of methoxy with dimethylamino (as in 5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide) introduces basicity, likely altering pH-dependent solubility and biological target interactions .

Biological Activity

5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of an iodine atom, a methoxy group, and a carboxamide functional group. These features contribute to its reactivity and interactions with biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The iodine atom and methoxy group are crucial for binding affinity and reactivity, which may lead to various biological effects including antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that pyridine derivatives can inhibit the growth of multidrug-resistant (MDR) pathogens. For instance, one study highlighted that certain pyridine derivatives demonstrated strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Similar pyridine derivatives have been investigated for their cytotoxicity against various cancer cell lines. The National Cancer Institute's multi-dose testing has shown promising results correlating with naturally occurring anticancer agents .

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on pyridine derivatives demonstrated that modifications in substitution patterns could enhance antimicrobial activity. Compounds similar to this compound showed high efficacy against resistant strains .

- Cytotoxicity Assays : In vitro assays revealed that certain derivatives exhibited significant cytotoxic effects on human cancer cell lines, indicating potential as therapeutic agents in cancer treatment .

- Mechanistic Insights : Research utilizing molecular docking studies has elucidated the binding interactions between this compound and target proteins involved in key biological pathways, further supporting its role as a lead compound in drug discovery .

Q & A

Q. What synthetic methodologies are typically employed for introducing the iodo substituent in 5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carboxamide?

The iodo group is commonly introduced via electrophilic iodination or transition-metal-catalyzed reactions. For pyridine derivatives, directed ortho- or para-iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. Structural analogs, such as 4-Iodo-5-methoxypyridin-3-amine ( ), suggest that directing groups (e.g., methoxy or carboxamide) enhance regioselectivity. Pre-functionalization of the pyridine ring with methyl or methoxy groups may sterically or electronically guide iodination to the desired position .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR can confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, carboxamide NH signals). Coupling constants in H NMR help differentiate ortho/meta/para substituents.

- IR Spectroscopy : Carboxamide C=O stretches (~1650–1700 cm) and methoxy C-O stretches (~1250 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS confirms molecular weight and iodine isotopic patterns.

Cross-referencing with structurally similar compounds (e.g., ) is critical for spectral interpretation .

Q. What purification techniques are recommended for ensuring high purity of this compound?

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate iodinated byproducts.

- Recrystallization : Polar solvents (e.g., ethanol/water) exploit solubility differences.

- HPLC : For analytical purity (>95% by GC, as noted in ), reverse-phase C18 columns with acetonitrile/water mobile phases are effective .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations can model:

- Electrophilic Aromatic Substitution : Charge distribution maps identify reactive sites for further functionalization.

- Cross-Coupling (e.g., Suzuki-Miyaura) : Boronic acid partners (e.g., ’s 2-Methoxypyrimidine-5-boronic acid) can be assessed for coupling efficiency with the iodo group.

- Transition-State Analysis : Predict regioselectivity in reactions like Buchwald-Hartwig amination .

Q. What challenges arise in achieving high regioselectivity during methoxylation of the pyridine ring, and how can reaction conditions be optimized?

Challenges include:

- Competing Substitution : Methyl groups may sterically hinder methoxylation.

- Acid Sensitivity : Methoxy groups can demethylate under strong acidic conditions.

Optimization Strategies : - Use protecting groups (e.g., tert-butyl carbamate in ) to shield reactive sites.

- Employ mild bases (e.g., KCO) and low temperatures to minimize side reactions .

Q. How do substitution patterns (iodo, methoxy, methyl) influence the crystal packing and stability of this compound?

- Steric Effects : Methyl groups at positions 4 and 6 may disrupt planar stacking, reducing crystallinity.

- Hydrogen Bonding : The carboxamide NH and carbonyl groups facilitate intermolecular H-bonds, enhancing stability.

Comparative crystallographic data for analogs (e.g., ’s N-(2-iodo-3-methoxypyridin-4-yl)pivalamide) suggest that bulky substituents (e.g., pivalamide) reduce melting points but improve solubility .

Methodological Notes

- Contradiction Analysis : Discrepancies in spectroscopic data (e.g., unexpected C shifts) should be resolved by repeating experiments under inert atmospheres and cross-validating with computational models.

- Reaction Optimization : Design of Experiments (DoE) frameworks can systematically vary temperature, catalyst loading, and solvent polarity to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.